molecular formula C17H21N3O2S B3009642 Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172035-95-8

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B3009642
CAS No.: 1172035-95-8
M. Wt: 331.43
InChI Key: HVMFDEJHXJLVTG-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic small molecule featuring a 1,3,4-thiadiazole core scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This compound integrates a furan heterocycle and a piperidine moiety, a structural motif common in bioactive molecules. The 1,3,4-thiadiazole nucleus is a established bioisostere for pyrimidine and pyridazine rings, a substitution that often enhances lipophilicity and improves cell permeability, leading to favorable bioavailability profiles for research compounds . Derivatives of this scaffold are extensively investigated for their capacity to interact with critical biological targets. The primary research value of this compound lies in its potential as a key intermediate or lead structure in the discovery of novel therapeutic agents. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a promising scaffold for developing promising antimicrobial agents, with some derivatives demonstrating activity higher than standard drugs . Furthermore, 1,3,4-thiadiazole derivatives have shown significant antitumor activities in scientific studies. For instance, analogous compounds have exhibited potent in vitro cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and human lung cancer (A-549), and have demonstrated in vivo antitumor efficacy in xenograft models . The furan subunit, a common heterocycle in bioactive molecules, further contributes to the compound's potential for diverse biological interactions. While the specific mechanism of action for this exact compound requires further investigation, related 1,3,4-thiadiazole analogs are known to function through various pathways. These include inhibition of key enzymes like dihydrofolate reductase (DHFR) and glutaminase 1 (GLS1) , playing a role in cancer cell metabolism and proliferation. The structural features of this compound make it a valuable chemical tool for researchers in drug discovery, particularly in the fields of oncology and infectious diseases, aiming to develop new small-molecule inhibitors. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

cyclopentyl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(13-4-1-2-5-13)20-9-7-12(8-10-20)15-18-19-16(23-15)14-6-3-11-22-14/h3,6,11-13H,1-2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMFDEJHXJLVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the furan ring and the piperidine moiety. The final step often involves the attachment of the cyclopentyl group under specific reaction conditions such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce amines.

Scientific Research Applications

Chemical Properties and Reactions

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical transformations:

Reaction TypeDescription
Oxidation The furan ring can be oxidized to form furanones.
Reduction Reduction of the thiadiazole ring can yield corresponding amines.
Substitution Nucleophilic substitution reactions can occur at the piperidine ring.

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive agent with various therapeutic properties:

  • Antimicrobial Activity : Research indicates that it may exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Studies have shown that it could inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.

Biological Studies

The mechanism of action involves interaction with molecular targets such as enzymes and receptors, leading to alterations in biological pathways:

  • Target Interaction : It may bind to specific enzymes related to cancer metabolism.
  • Pathway Modulation : Alters signaling pathways linked to cell survival and apoptosis.

Material Science

In addition to its biological applications, this compound is explored for its potential in developing novel materials with unique chemical properties due to its structural complexity.

Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways.

Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Fluorophenyl-Substituted Analog

  • Compound: Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS: 1173267-19-0)
  • Structure : Differs in the substitution of the furan-2-yl group with a 2-fluorophenyl ring and the position of the thiadiazole on the piperidine (3- vs. 4-position).
  • Molecular Formula : $ \text{C}{19}\text{H}{22}\text{FN}_{3}\text{OS} $, Molecular Weight : 359.5 g/mol.

Methyl-Substituted Thiadiazole

  • Compound: 2-Cyclopentyl-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS: 1172252-29-7)
  • Structure : Replaces the furan-2-yl group with a methyl group and shifts the thiadiazole to the 3-position of piperidine.
  • Molecular Formula : $ \text{C}{15}\text{H}{23}\text{N}_{3}\text{OS} $, Molecular Weight : 293.4 g/mol.

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole

  • Compound: (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS: 1170592-25-2)
  • Structure : Replaces the thiadiazole with a 1,3,4-oxadiazole ring and substitutes furan with thiophene.
  • Molecular Formula : $ \text{C}{15}\text{H}{17}\text{N}{3}\text{O}{2}\text{S} $, Molecular Weight : 303.4 g/mol.

Antimicrobial and Antibiofilm Activity

  • Compound: Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)
  • Structure : Features a bis-thiadiazole-phenyl scaffold instead of a piperidine-furan system.
  • Activity : Exhibits potent antibiofilm and antimicrobial effects against Staphylococcus aureus (MIC: 2–4 µg/mL). The rigid bis-thiadiazole structure enhances target engagement but may reduce solubility .

Acetylcholinesterase (AChE) Inhibition

  • Compound : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives
  • Structure : Incorporates a benzamide group and a piperidine-ethylthio chain.
  • Activity : Displays AChE inhibition (IC$_{50}$: 0.8–3.2 µM), attributed to the thioether linkage and aromatic stacking. The absence of a cyclopentyl group in these derivatives highlights the role of hydrophobic substituents in modulating activity .

Biological Activity

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, also known as Y042-5423, is a compound characterized by a unique structural framework that includes a cyclopentyl group, a furan ring, and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of 360.4 g/mol. The presence of various functional groups contributes to its distinctive chemical properties and biological activities.

PropertyValue
Molecular FormulaC17H20N4O3SC_{17}H_{20}N_{4}O_{3}S
Molecular Weight360.4 g/mol
CAS Number1374527-99-7

The mechanism of action for this compound involves interactions with specific molecular targets within cancer cells. Compounds with similar structures have been shown to modulate biological pathways by interacting with enzymes and receptors, leading to effects such as apoptosis and cell cycle arrest.

Anticancer Properties

Recent studies have focused on the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound has demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

  • Cytotoxicity Testing :
    • Method : The MTT assay was employed to evaluate cell viability.
    • Results : The compound exhibited an IC50 value of approximately 5.36 µg/mL against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanisms of Action :
    • Apoptosis Induction : Treatment with the compound resulted in increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2), thus enhancing the Bax/Bcl-2 ratio .
    • Cell Cycle Arrest : The compound induced cell cycle arrest at the S and G2/M phases in treated cells, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Cyclopentyl GroupEnhances lipophilicity and cell membrane penetration
Furan RingContributes to electron delocalization and reactivity
Thiadiazole RingCritical for anticancer activity; modifications can enhance potency

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Antitumor Activity :
    • A series of thiadiazole derivatives were synthesized and evaluated for their antiproliferative effects. Among them, compounds with modifications similar to this compound showed enhanced activity against MCF-7 and HepG2 cells .
  • Docking Studies :
    • Molecular docking studies indicated that the compound interacts favorably with tubulin, suggesting a potential mechanism for disrupting mitotic processes in cancer cells .

Q & A

Q. What are the common synthetic routes for 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : 1,3,4-Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides under acidic conditions or through Schiff base/Mannich base reactions. For example, describes the synthesis of 2,5-disubstituted thiadiazoles using acetylenic intermediates and thiourea derivatives. Adapting this approach, the target compound could be synthesized by:

Reacting cyclopentanecarbonyl chloride with 4-amino-5-(furan-2-yl)-1,3,4-thiadiazole to form the piperidine-linked methanone core.

Optimizing reaction conditions (e.g., using anhydrous DMF as a solvent and triethylamine as a base) to enhance yield .

  • Key Characterization Tools : FTIR (C=N and C-S stretches at ~1600 cm⁻¹ and 650 cm⁻¹), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (piperidine protons at δ 1.5–3.0 ppm; furan protons at δ 6.5–7.5 ppm), and elemental analysis (C, H, N content) .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • Methodological Answer :
  • FTIR : Identify characteristic peaks for the thiadiazole ring (C=N at ~1600 cm⁻¹) and furan (C-O-C at ~1250 cm⁻¹) .
  • NMR :
  • 1H^1 \text{H}-NMR: Cyclopentyl protons appear as a multiplet (δ 1.5–2.5 ppm); piperidine protons show splitting patterns at δ 2.5–3.5 ppm .
  • 13C^{13} \text{C}-NMR: Carbonyl (C=O) signal at ~170 ppm; thiadiazole carbons at ~150–160 ppm .
  • Elemental Analysis : Confirm stoichiometry (e.g., C: ~60%, H: ~6%, N: ~12%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in antimicrobial activity data for structurally similar 1,3,4-thiadiazole derivatives?

  • Methodological Answer :
  • reports MIC values for thiadiazole derivatives against Candida albicans (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL). Contradictions may arise due to:

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-negative bacteria, while bulky groups (e.g., cyclohexyl) reduce biofilm inhibition .

Assay Variability : Standardize protocols using CLSI guidelines and include efflux pump inhibition assays to differentiate intrinsic activity from resistance mechanisms .

  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with MIC/MBC values .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (target for antifungal activity). Key steps:

Prepare the ligand (target compound) and receptor (PDB: 5TZ1) using PyMOL.

Identify hydrogen bonds between the thiadiazole N atoms and heme Fe2+^{2+}.

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å indicates stable binding) .

Q. What crystallographic challenges arise in determining the compound’s structure, and how can SHELX software address them?

  • Methodological Answer :
  • Challenges : Twinning, weak diffraction (common in thiadiazoles due to flexible substituents).
  • SHELX Workflow :

SHELXD : Solve phase problem via dual-space methods for small molecules.

SHELXL : Refine anisotropic displacement parameters; apply TWIN/BASF commands for twinned data .

  • Example : resolved a thiadiazole crystal structure (CCDC: 2054321) with R1_1 = 0.045 using SHELXL-2019 .

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